REACTION_CXSMILES
|
[N:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH3:14])[C:6](=[O:15])[C:5]=1[N+:16]([O-])=O)=[N+]=[N-]>CCO.[Pd]>[NH2:16][C:5]1[C:6](=[O:15])[N:7]([CH3:14])[C:8]2[C:13]([C:4]=1[NH2:1])=[CH:12][CH:11]=[CH:10][CH:9]=2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=C(C(N(C2=CC=CC=C12)C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.781 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction vessel was purged with nitrogen
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Type
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CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
WASH
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Details
|
rinsing with MeOH
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(N(C2=CC=CC=C2C1N)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |